3-Bromo-4'-iodo-1,1'-biphenyl

Übersicht

Beschreibung

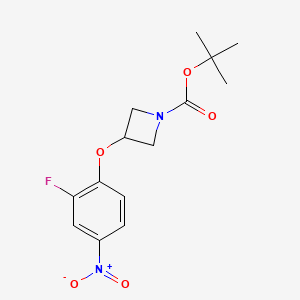

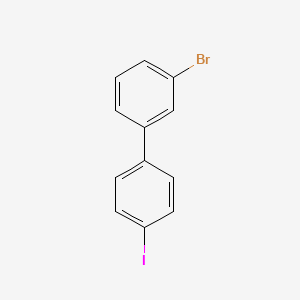

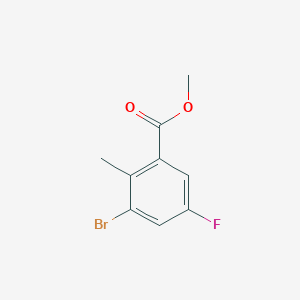

“3-Bromo-4’-iodo-1,1’-biphenyl” is a compound with the molecular formula C12H8BrI and a molecular weight of 359 . It appears as a white to gray to brown powder or crystal .

Molecular Structure Analysis

The molecular structure of “3-Bromo-4’-iodo-1,1’-biphenyl” consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and an iodine atom attached to the other .

Physical And Chemical Properties Analysis

The compound has a predicted density of 1.860±0.06 g/cm3 and a predicted boiling point of 359.8±30.0 °C .

Wissenschaftliche Forschungsanwendungen

Organic Semiconductor Building Blocks

3-Bromo-4’-iodo-1,1’-biphenyl: is utilized as a building block in the synthesis of organic semiconductors . These semiconductors are critical for developing organic light-emitting diodes (OLEDs), which are used in displays for various electronic devices due to their efficient light emission and lower energy consumption.

Medicinal Chemistry

This compound serves as a versatile platform in medicinal chemistry. It’s incorporated into several drugs with diverse therapeutic effects, including anti-inflammatory, antifungal, antibacterial, and antimalarial medications . Its biphenyl structure is a common motif in pharmaceuticals due to its ability to interact effectively with biological targets.

Liquid Crystal Synthesis

The biphenyl core of 3-Bromo-4’-iodo-1,1’-biphenyl is significant in the synthesis of liquid crystals . These materials are essential for the display technology used in TVs, monitors, and smartphones, offering the precise control of light necessary for high-quality images.

Advanced Material Synthesis

Researchers use this compound to create advanced materials with specific properties, such as high thermal stability and unique electronic characteristics. These materials have potential applications in various fields, including aerospace, automotive, and electronics .

Agricultural Products

In agriculture, 3-Bromo-4’-iodo-1,1’-biphenyl derivatives are used to produce compounds that protect crops from pests and diseases. These derivatives can be tailored to target specific agricultural threats, enhancing crop yield and food security .

Fluorescent Probes

Due to its structural properties, 3-Bromo-4’-iodo-1,1’-biphenyl can be modified to act as a fluorescent probe . These probes are crucial in biological research and medical diagnostics, allowing scientists to track biological processes in real-time with high specificity.

Synthesis of Topical Retinoids

This compound is also a precursor in the synthesis of topical retinoids, such as adapalene . These are used in dermatology to treat acne and other skin conditions, owing to their ability to regulate cell growth and differentiation.

Catalysis

3-Bromo-4’-iodo-1,1’-biphenyl: is involved in catalytic processes that facilitate the synthesis of complex organic molecules . Its role in catalysis is pivotal for developing new synthetic routes in chemical manufacturing, leading to more efficient and sustainable production methods.

Safety and Hazards

While specific safety and hazard information for “3-Bromo-4’-iodo-1,1’-biphenyl” was not found in the web search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Wirkmechanismus

is a chemical compound with the molecular formula C12H8BrI . It is a solid substance that appears as a white to gray to brown powder or crystal . . The melting point of this compound is between 45.0 to 49.0 °C .

This compound is often used in the field of materials science, particularly in the synthesis of small molecule semiconductors . It is also used as a building block in organic synthesis .

Eigenschaften

IUPAC Name |

1-bromo-3-(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrI/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCKEAXEWARUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4'-iodo-1,1'-biphenyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B1445364.png)

![[4-(Adamantan-1-yl)phenyl]boronic acid](/img/structure/B1445365.png)

![5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1445368.png)

![7-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1445375.png)

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B1445382.png)